2-(4-ピペリジン-1-イル-フェニル)-エチルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

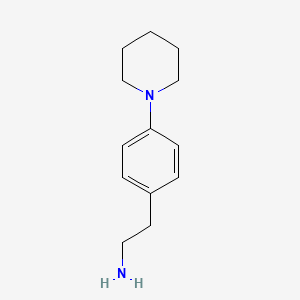

2-(4-Piperidin-1-yl-phenyl)-ethylamine is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethylamine chain

科学的研究の応用

2-(4-Piperidin-1-yl-phenyl)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidin-1-yl-phenyl)-ethylamine typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This reaction forms 4-(piperidin-1-yl)benzaldehyde, which is then reduced to 2-(4-Piperidin-1-yl-phenyl)-ethylamine using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

In industrial settings, the production of 2-(4-Piperidin-1-yl-phenyl)-ethylamine may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product.

化学反応の分析

Types of Reactions

2-(4-Piperidin-1-yl-phenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or imines using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as NaBH₄ or LiAlH₄.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkylating agents (R-X).

Major Products Formed

Oxidation: Amides, imines.

Reduction: Secondary and tertiary amines, alcohols.

Substitution: Halogenated, nitrated, and alkylated derivatives.

作用機序

The mechanism of action of 2-(4-Piperidin-1-yl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

2-(4-Piperidin-1-yl-phenyl)ethan-1-amine dihydrochloride: A similar compound with a dihydrochloride salt form, used in proteomics research.

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine-based compound with anticancer activity.

Uniqueness

2-(4-Piperidin-1-yl-phenyl)-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine ring and the phenyl-ethylamine chain allows for versatile modifications and applications in various fields.

生物活性

2-(4-Piperidin-1-yl-phenyl)-ethylamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a piperidine ring attached to a phenyl group, which plays a significant role in its biological activity.

The biological activity of 2-(4-Piperidin-1-yl-phenyl)-ethylamine is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that it acts as a ligand for sigma receptors, which are implicated in several neurological processes. Specifically, the compound has shown promise in modulating dopaminergic and serotonergic pathways, making it a candidate for treating conditions such as depression and anxiety disorders .

Pharmacological Properties

1. Antidepressant Activity

Studies have demonstrated that 2-(4-Piperidin-1-yl-phenyl)-ethylamine exhibits antidepressant-like effects in animal models. The compound influences serotonin and norepinephrine levels, contributing to mood elevation. In one study, administration of the compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This action could potentially enhance cognitive functions and memory retention .

3. Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of 2-(4-Piperidin-1-yl-phenyl)-ethylamine. In vitro studies revealed that the compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, 2-(4-Piperidin-1-yl-phenyl)-ethylamine was administered over a period of two weeks. The results indicated a significant decrease in depressive-like behaviors compared to the control group. The biochemical analysis showed elevated levels of serotonin and norepinephrine in the prefrontal cortex .

Case Study 2: Neuroprotection in Alzheimer’s Models

A study focusing on Alzheimer's disease models demonstrated that treatment with this compound led to improved cognitive performance in maze tests. Additionally, histological examinations revealed reduced amyloid plaque formation in treated subjects compared to untreated controls .

Table 1: Biological Activities of 2-(4-Piperidin-1-yl-phenyl)-ethylamine

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Neuroprotective | Acetylcholinesterase inhibition | |

| Antibacterial | Disruption of bacterial cell wall |

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

特性

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKAXRQMCRKDSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276913 |

Source

|

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38589-09-2 |

Source

|

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。